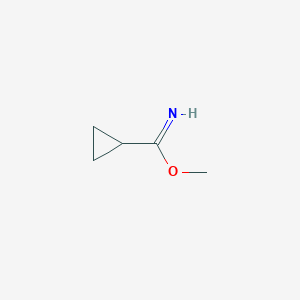
Methyl cyclopropanecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclopropanecarboximidate is an organic compound with the chemical formula C₅H₉NO. It is a member of the carboximidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl cyclopropanecarboximidate can be synthesized through several methods. One common approach is the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. This method typically produces imidates as their hydrochloride salts . Another method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Pinner reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH to ensure the efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cyclopropanecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the imidate to an ester and an amine.
Aminolysis: Reaction with amines to form amidines.
Substitution: The imidate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid catalyst.
Aminolysis: Requires an excess of amine and is often conducted under mild heating.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces esters and amines.
Aminolysis: Forms amidines.
Substitution: Yields a variety of substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl cyclopropanecarboximidate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl cyclopropanecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, leading to the formation of various products. The cyclopropane ring in its structure also contributes to its unique reactivity, as it can undergo ring-opening reactions under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Methyl cyclopropanecarboximidate can be compared with other carboximidates and cyclopropane derivatives:
Carboximidates: Similar compounds include ethyl cyclopropanecarboximidate and propyl cyclopropanecarboximidate.
Cyclopropane Derivatives: Compounds like methylcyclopropane and cyclopropanecarboxylic acid also exhibit unique reactivity due to the presence of the cyclopropane ring.
This compound stands out due to its specific combination of the imidate group and the cyclopropane ring, which imparts unique chemical properties and reactivity .
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
methyl cyclopropanecarboximidate |
InChI |
InChI=1S/C5H9NO/c1-7-5(6)4-2-3-4/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
ZUVDUEOZCKMFRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


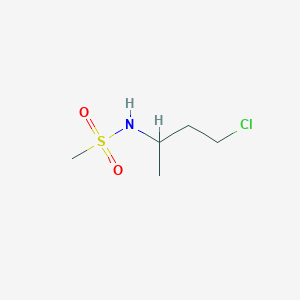
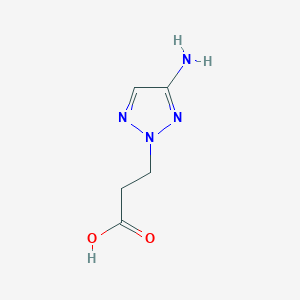
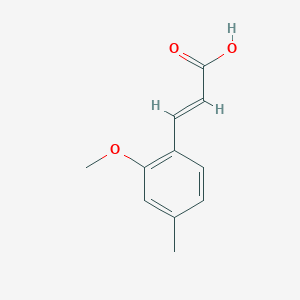
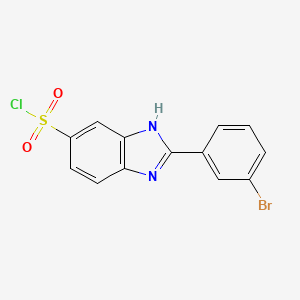
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
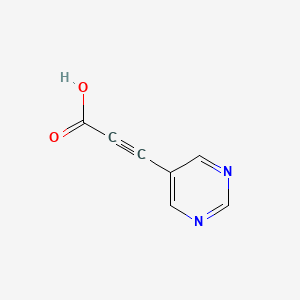
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
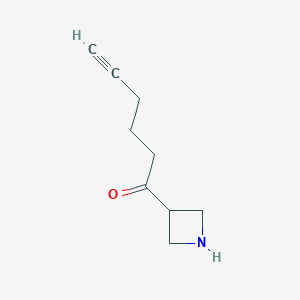
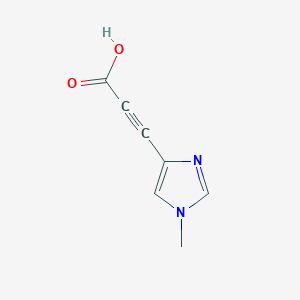
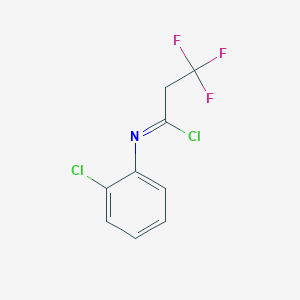

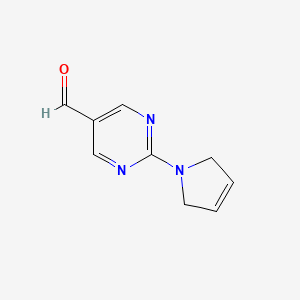
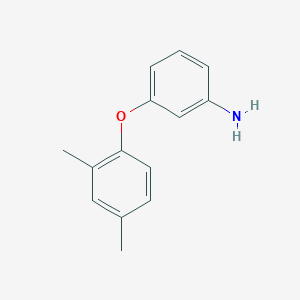
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
